molecular formula C15H10ClFN2O2 B5442856 5-[(3-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[(3-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5442856
M. Wt: 304.70 g/mol
InChI Key: SBYGMBBNDBQTFQ-UHFFFAOYSA-N
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Description

The compound “5-[(3-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole” is a type of 1,2,4-oxadiazole derivative . Oxadiazole derivatives are an important class of heterocyclic compounds that have been studied for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Siddiqui et al. synthesized a compound named “5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol” and used it as a precursor for preparing a number of sulfanyl acetamides .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including “this compound”, typically consists of a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. For example, a stability-indicating RP-HPLC-FLD method was developed for the determination of a novel drug candidate, “5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol”. The compound exhibited degradation under oxidative and thermal stress .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives is diverse and depends on the specific compound. Some oxadiazole derivatives have shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating potential use in treating neurodegenerative disorders .

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-11-2-1-3-13(8-11)20-9-14-18-15(19-21-14)10-4-6-12(17)7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYGMBBNDBQTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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